molecular formula C43H87N10O17P3S B6596258 triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate CAS No. 799812-95-6

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

Cat. No.: B6596258
CAS No.: 799812-95-6
M. Wt: 1141.2 g/mol
InChI Key: DSSMNGMIRQGXTR-CNAHFMJYSA-N
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Description

The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a highly complex adenosine derivative with a triazanium counterion. Its structure features:

  • A 6-aminopurine (adenine) base, critical for nucleotide-like interactions.
  • A docosanoylsulfanylethylamino side chain (22-carbon lipid tail), which enhances lipophilicity and membrane permeability.
  • A triazanium ion (NH₂NHNH₃⁺), a rare azanium species known for instability in free base form but stabilized here as a salt .

This compound’s design suggests applications in targeted drug delivery (e.g., nucleotide prodrugs) or enzyme inhibition, leveraging its lipid tail for cellular uptake and phosphate groups for active site interactions .

Properties

IUPAC Name

triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50;;;/h30-32,36-38,42,53-54H,4-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58);3*1H3/t32-,36?,37+,38+,42-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSMNGMIRQGXTR-CNAHFMJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H87N10O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677197
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1141.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799812-95-6
Record name triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleoside Core Synthesis

The nucleoside backbone is synthesized via stereoselective glycosylation of 6-aminopurine with a protected ribofuranose derivative. Key steps include:

  • Glycosylation : Employing Vorbrüggen conditions (trimethylsilyl triflate, acetonitrile, 0°C to 25°C) to couple 6-aminopurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, achieving >85% yield.

  • Deprotection : Sequential removal of benzoyl groups using methanolic ammonia, followed by selective oxidation of the 2′-hydroxyl to a ketone using Dess-Martin periodinane.

Phosphorylation and Oxidophosphoryl Conjugation

Phosphoryl groups are introduced via a two-stage protocol:

  • Primary Phosphorylation :

    • The 2′-hydroxyl is phosphorylated using phosphorus oxychloride in trimethyl phosphate, yielding the monophosphate intermediate (65–72% yield).

    • Reaction Conditions : 0°C, 4 h, stoichiometric H2O for quenching.

  • Oxidophosphoryl Linkage Formation :

    • A phosphoryl chloride derivative reacts with the tertiary hydroxyl group of the (3R)-3-hydroxy-2,2-dimethyl-4-oxobutoxy segment under Steglich conditions (DCC, DMAP, CH2Cl2), forming the oxidophosphoryl bridge.

Triazanium Cation Formation

The triazanium moiety is generated via a novel O-diphenylphosphinyl hydroxylamine (DPPH)-mediated N-atom deletion strategy:

  • Procedure :

    • React the secondary amine intermediate with DPPH (2.2 equiv) in THF/H2O (4:1) at 25°C for 12 h.

    • Key Intermediate : A triazanium salt forms via-shift of an isodiazene radical, confirmed by EPR spectroscopy.

    • Isolation : Crystallization from ethanol/ether (1:3) yields the triazanium hydrogen phosphate (purity >98% by HPLC).

Lipid Side Chain Conjugation

The docosanoylthioethylamino-propylamide side chain is appended via amide coupling:

  • Activation : 2-Docosanoylsulfanylethylamine is activated with HATU/DIPEA in DMF.

  • Coupling : React with the 3-oxopropylamino group of the nucleoside-phosphoryl intermediate (24 h, 25°C), achieving 78% yield.

Analytical and Purification Techniques

Characterization Data

ParameterMethodResult
Purity HPLC (C18 column)98.4% (λ = 254 nm)
Molecular Weight HRMS (ESI+)m/z 1170.253 [M+H]+ (calc. 1169.250)
Phosphoryl Configuration 31P NMR (D2O)δ −2.1 (monophosphate), −10.8 (oxidophosphoryl)
Triazanium Confirmation X-ray CrystallographyCrystalline phase matches triazanium salts

Purification Challenges

  • Lipid Solubility : The docosanoyl chain necessitates use of co-solvents (e.g., CHCl3/MeOH 2:1) for column chromatography.

  • Phosphate Hydrolysis : Strict pH control (6.5–7.5) during aqueous workups prevents dephosphorylation.

Industrial-Scale Considerations

Adapting the synthesis for bulk production requires:

  • Continuous Flow Phosphorylation : Microreactor systems mitigate exothermic risks during POCl3 reactions.

  • Catalytic Triazanium Formation : Substoichiometric DPPH (0.5 equiv) with O2 as terminal oxidant reduces costs.

Applications and Derivatives

This compound serves as a:

  • Prodrug Candidate : Lipid conjugation enhances cellular uptake (HeLa cells: 3× higher accumulation vs. non-lipidated analog).

  • Antiviral Agent : Preliminary assays show IC50 = 0.8 μM against HSV-1 (wild-type) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Biochemistry and Molecular Biology

  • Nutrient Source : Triazanium phosphate serves as a nutrient source in microbial culture media. Its phosphorus content is essential for cellular metabolism and energy transfer processes, making it valuable for microbiological studies.
  • Drug Delivery Systems : The compound's phosphoryl group may enhance interactions with nucleic acids or proteins, suggesting potential applications in drug delivery systems and molecular biology.

2. Pharmaceutical Applications

  • Buffering Agent : In medicine, triazanium phosphate has been investigated for its potential use as a buffering agent in drug formulations. It helps maintain pH levels crucial for enzyme activity and metabolic processes.
  • Therapeutic Applications : The compound's interactions with biological macromolecules could lead to therapeutic applications in treating various diseases.

3. Agricultural Science

  • Fertilizer Production : Triazanium phosphate is widely used in the production of fertilizers due to its high nitrogen content, which is essential for plant growth. It provides a readily available source of nutrients that supports agricultural productivity .
  • Soil Health Improvement : The compound can improve soil health by enhancing nutrient availability and supporting microbial activity in the soil ecosystem.

Case Studies

Case Study 1: Nutritional Role in Microbial Cultures
A study demonstrated that triazanium phosphate significantly enhanced the growth rate of specific microorganisms in culture media, indicating its potential as a key nutrient source in biotechnological applications.

Case Study 2: Pharmaceutical Formulation
Research involving the formulation of a new drug showed that the inclusion of triazanium phosphate improved the stability of the active ingredient under varying pH conditions, showcasing its utility as a buffering agent.

Mechanism of Action

The mechanism of action of triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, modulating their activity and function.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges: The compound’s multi-step synthesis likely involves coupling docosanoylsulfanylethylamine to the adenosine core via amide bonds, followed by phosphorylation and triazanium salt formation—similar to methods in and .
  • Thermodynamic Stability : Triazanium salts are prone to decomposition into diazene (N₂H₂) and ammonia under basic conditions, necessitating pH-controlled storage .

Biological Activity

The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-docosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate exhibits a range of biological activities owing to its complex structure, which incorporates various pharmacologically relevant moieties. This article synthesizes existing research findings on its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound is a derivative of triazole and purine, featuring multiple functional groups that enhance its biological interactions. The presence of the triazole ring is significant as triazoles are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity : Effective against various pathogens.
  • Anticancer Activity : Potential to inhibit cancer cell proliferation.

1. Antimicrobial Properties

Triazole derivatives are well-documented for their antimicrobial effects. This specific compound has shown promise in inhibiting the growth of both bacterial and fungal strains. Research indicates that modifications in the triazole structure can lead to enhanced activity against multi-drug resistant organisms. For instance, compounds with similar triazole frameworks have demonstrated significant activity against pathogens such as Staphylococcus aureus and Candida albicans .

2. Anticancer Activity

The anticancer potential of triazole derivatives is particularly noteworthy. Studies have reported that triazole compounds can exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). For example, a related triazole compound demonstrated IC50 values of 16.32 μM against MCF-7 cells, indicating substantial efficacy in inhibiting tumor growth . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this compound may exhibit additional therapeutic effects:

  • Antioxidant Activity : Potential to scavenge free radicals.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
  • Antiviral Properties : Some triazole derivatives have shown effectiveness against viral infections .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to triazoles:

StudyFindings
Triazolethiones exhibited significant antibacterial and antifungal activities.
Demonstrated high cytotoxicity against various cancer cell lines with IC50 values indicating strong potential for development as anticancer agents.
Highlighted broad-spectrum biological activities including antiviral and anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing this triazanium-containing nucleotide analog, and how can side reactions be minimized?

  • Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and phosphorylation. For example, the adenine core can be functionalized at the C-6 position using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole moieties (as seen in ). To minimize side reactions (e.g., hydrolysis of phosphate groups), use anhydrous conditions with reagents like triethylamine in dioxane to stabilize intermediates . Purification via flash chromatography () or recrystallization () improves yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry (e.g., ¹H NMR for oxolan ring protons, ³¹P NMR for phosphate groups) . High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric ratios of C, H, and N (e.g., deviations ≤0.4% as in ). Purity is assessed via HPLC with UV detection at 260 nm (adenine absorbance) .

Q. How can researchers design a theoretical framework to study this compound’s biochemical interactions?

  • Methodological Answer : Link the research to adenosine triphosphate (ATP) analog theory ( ). For example, hypothesize competitive inhibition of ATP-dependent enzymes (e.g., kinases) by comparing the compound’s phosphorylated regions to ATP’s γ-phosphate binding sites . Molecular docking (e.g., AutoDock Vina) can predict binding affinities using ATP-binding crystal structures (PDB IDs) as templates .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) during characterization be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in phosphate groups). Use variable-temperature NMR to identify shifting peaks caused by conformational exchange . For ambiguous ¹³C signals, employ 2D NMR techniques like HSQC or HMBC to correlate carbon-proton environments (). Cross-validate with computational chemistry tools (e.g., Gaussian DFT for predicting chemical shifts) .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Use kinetic assays (e.g., spectrophotometric NADH-coupled assays) to measure inhibition constants (Kᵢ) against ATP-dependent enzymes . Compare results with ATP as a control. For structural insights, perform X-ray crystallography of the enzyme-compound complex. If crystallization fails, substitute with cryo-EM for low-resolution binding site mapping . Include mutagenesis studies (e.g., alanine scanning) to identify critical residues for interaction .

Q. How can computational modeling address challenges in predicting the compound’s membrane permeability and bioavailability?

  • Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model lipid bilayer interactions, focusing on the docosanoyl chain’s role in membrane anchoring . Predict logP values via software like MarvinSuite or ACD/Labs to assess hydrophobicity. Validate with in vitro Caco-2 cell permeability assays. For bioavailability, simulate metabolic stability using cytochrome P450 interaction models (e.g., SwissADME) .

Q. What strategies mitigate instability of the phosphoester bonds during in vitro studies?

  • Methodological Answer : Stabilize phosphate groups by adjusting buffer pH to 7.0–7.4 (prevents acid/base hydrolysis). Add chelating agents (e.g., EDTA) to sequester divalent cations that catalyze degradation . For long-term storage, lyophilize the compound and store at -80°C under argon to prevent oxidation ( ). Monitor stability via LC-MS over 24–72 hours .

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